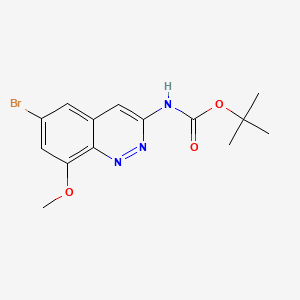
tert-Butyl (6-bromo-8-methoxycinnolin-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (6-bromo-8-methoxycinnolin-3-yl)carbamate is a chemical compound that belongs to the class of cinnoline derivatives. This compound is characterized by the presence of a tert-butyl carbamate group attached to a cinnoline ring, which is further substituted with bromine and methoxy groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (6-bromo-8-methoxycinnolin-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cinnoline Core: The cinnoline core can be synthesized through a cyclization reaction involving appropriate precursors.
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Carbamate Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
tert-Butyl (6-bromo-8-methoxycinnolin-3-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Deprotection: The tert-butyl carbamate group can be removed under acidic or basic conditions to yield the free amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Deprotection: Acidic conditions using trifluoroacetic acid (TFA) or basic conditions using sodium hydroxide (NaOH) can be used for deprotection.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cinnoline derivatives, while deprotection reactions yield the free amine.
科学的研究の応用
tert-Butyl (6-bromo-8-methoxycinnolin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
作用機序
The mechanism of action of tert-Butyl (6-bromo-8-methoxycinnolin-3-yl)carbamate involves its interaction with specific molecular targets. The bromine and methoxy groups, along with the carbamate moiety, contribute to its binding affinity and specificity. The compound may inhibit certain enzymes or interact with receptors, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative used in various chemical reactions.
6-Bromo-8-methoxycinnoline: A related cinnoline derivative without the carbamate group.
tert-Butyl (6-chloro-8-methoxycinnolin-3-yl)carbamate: A similar compound with a chlorine atom instead of bromine.
Uniqueness
tert-Butyl (6-bromo-8-methoxycinnolin-3-yl)carbamate is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the bromine atom, methoxy group, and carbamate moiety makes it distinct from other similar compounds and contributes to its specific reactivity and applications.
特性
分子式 |
C14H16BrN3O3 |
|---|---|
分子量 |
354.20 g/mol |
IUPAC名 |
tert-butyl N-(6-bromo-8-methoxycinnolin-3-yl)carbamate |
InChI |
InChI=1S/C14H16BrN3O3/c1-14(2,3)21-13(19)16-11-6-8-5-9(15)7-10(20-4)12(8)18-17-11/h5-7H,1-4H3,(H,16,17,19) |
InChIキー |
YAFGMONANHEQBG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=CC2=CC(=CC(=C2N=N1)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



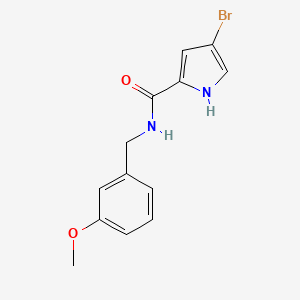

![4-(Bicyclo[1.1.1]pentan-1-yl)-3-oxobutanenitrile](/img/structure/B14907405.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S)-2-methyl-1-(1-piperidinylmethyl)propyl]thiourea](/img/structure/B14907412.png)
![2-[(4-Chlorophthalazin-1-yl)amino]ethanol](/img/structure/B14907416.png)
![2-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetohydrazide](/img/structure/B14907417.png)
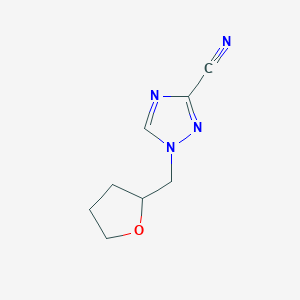
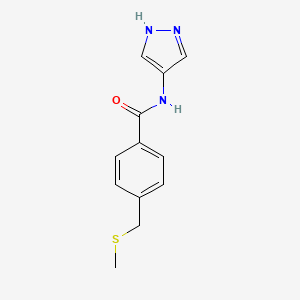
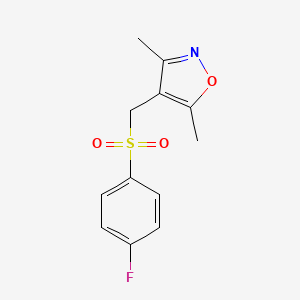
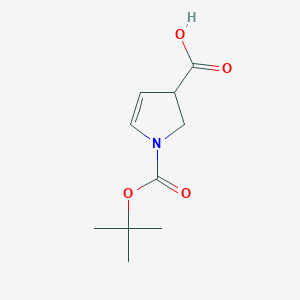
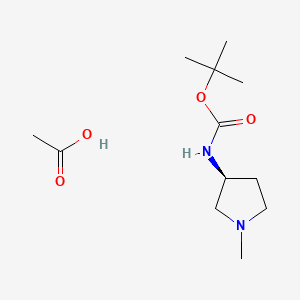

![6,8-Dioxabicyclo[3.2.1]octan-4-amine](/img/structure/B14907454.png)
